molecular formula C28H28BrN5OS B11668700 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11668700
M. Wt: 562.5 g/mol
InChI Key: CIZTYKOCKYGPJE-NDZAJKAJSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural components. This compound features a combination of bromophenyl, tert-butylphenyl, phenyl, and triazolyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 3-bromophenyl ethylidene with hydrazides.

    Cyclization: The intermediate products undergo cyclization to form the triazolyl ring.

    Substitution Reactions:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C28H28BrN5OSC_{28}H_{28}BrN_{5}OS. The compound features a triazole ring, which is known for its biological activity, particularly in drug development.

Structural Information

  • SMILES : C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=C(C=C4)Br
  • InChIKey : BOBKKASWDWHSNN-NDZAJKAJSA-N

Medicinal Chemistry

This compound has shown promising results in various pharmacological studies:

  • Anticancer Activity : Compounds containing triazole rings have been studied for their potential to inhibit cancer cell proliferation. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties : The presence of the triazole moiety suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can act against bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial therapy .

Research has highlighted the biological activities associated with the compound's structure:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known to inhibit aldose reductase, which plays a role in diabetic complications .
  • Inflammatory Disorders : The compound's potential as an anti-inflammatory agent is under investigation, with preliminary studies suggesting it could modulate inflammatory pathways effectively .

Pharmaceutical Development

The synthesis of this compound has implications for drug formulation:

  • Bioavailability Enhancement : Modifications of the compound could lead to improved solubility and bioavailability in pharmaceutical formulations. This is crucial for developing effective oral medications .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of various hydrazone derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could yield effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing triazole-based compounds for antimicrobial testing. The study reported that compounds structurally related to this compound exhibited notable activity against specific bacterial strains, warranting further exploration into their mechanism of action .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(1E)-1-(2-fluorophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring, bromophenyl group, and a sulfanyl linkage. Its molecular formula is C28H28BrN5OSC_{28}H_{28}BrN_5OS with a notable molecular weight. The structural representation can be summarized as follows:

ComponentDescription
Bromophenyl Group Contributes to the compound's hydrophobicity and reactivity
Triazole Ring Known for its biological activity in various derivatives
Sulfanyl Linkage Enhances interaction with biological targets

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.04 M against various strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

Similar to its antibacterial effects, the compound has demonstrated antifungal properties. Triazole derivatives are particularly noted for their effectiveness against fungal pathogens due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or fungal ergosterol production.
  • Receptor Binding : Interaction with cellular receptors may modulate signaling pathways that lead to cell death or growth inhibition.

Case Study 1: Antibacterial Efficacy

In a study evaluating various hydrazone derivatives, this compound was found to exhibit potent antibacterial activity against E. coli and Pseudomonas aeruginosa. The study utilized agar diffusion methods to assess the efficacy, revealing an MIC of 0.03 M .

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity of triazole derivatives demonstrated that this compound effectively inhibited the growth of Candida albicans. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways similar to established antifungal agents like fluconazole .

Properties

Molecular Formula

C28H28BrN5OS

Molecular Weight

562.5 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28BrN5OS/c1-19(21-9-8-10-23(29)17-21)30-31-25(35)18-36-27-33-32-26(34(27)24-11-6-5-7-12-24)20-13-15-22(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+

InChI Key

CIZTYKOCKYGPJE-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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